2-[[(1R,2R)-2-[bis(carboxymethyl)amino]cyclohexyl]-[(2S)-2-[bis(carboxymethyl)amino]-3-(4-isothiocyanatophenyl)propyl]amino]acetic acid 2-[[(1R,2R)-2-[bis(carboxymethyl)amino]cyclohexyl]-[(2S)-2-[bis(carboxymethyl)amino]-3-(4-isothiocyanatophenyl)propyl]amino]acetic acid
Brand Name: Vulcanchem
CAS No.: 157380-45-5
VCID: VC0241398
InChI: InChI=1S/C26H34N4O10S/c31-22(32)11-28(12-23(33)34)19(9-17-5-7-18(8-6-17)27-16-41)10-29(13-24(35)36)20-3-1-2-4-21(20)30(14-25(37)38)15-26(39)40/h5-8,19-21H,1-4,9-15H2,(H,31,32)(H,33,34)(H,35,36)(H,37,38)(H,39,40)/t19-,20+,21+/m1/s1
SMILES: C1CCC(C(C1)N(CC(CC2=CC=C(C=C2)N=C=S)N(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
Molecular Formula: C26H34N4O10S
Molecular Weight: 594.6 g/mol

2-[[(1R,2R)-2-[bis(carboxymethyl)amino]cyclohexyl]-[(2S)-2-[bis(carboxymethyl)amino]-3-(4-isothiocyanatophenyl)propyl]amino]acetic acid

CAS No.: 157380-45-5

Cat. No.: VC0241398

Molecular Formula: C26H34N4O10S

Molecular Weight: 594.6 g/mol

* For research use only. Not for human or veterinary use.

2-[[(1R,2R)-2-[bis(carboxymethyl)amino]cyclohexyl]-[(2S)-2-[bis(carboxymethyl)amino]-3-(4-isothiocyanatophenyl)propyl]amino]acetic acid - 157380-45-5

Specification

CAS No. 157380-45-5
Molecular Formula C26H34N4O10S
Molecular Weight 594.6 g/mol
IUPAC Name 2-[[(1S,2S)-2-[bis(carboxymethyl)amino]cyclohexyl]-[(2R)-2-[bis(carboxymethyl)amino]-3-(4-isothiocyanatophenyl)propyl]amino]acetic acid
Standard InChI InChI=1S/C26H34N4O10S/c31-22(32)11-28(12-23(33)34)19(9-17-5-7-18(8-6-17)27-16-41)10-29(13-24(35)36)20-3-1-2-4-21(20)30(14-25(37)38)15-26(39)40/h5-8,19-21H,1-4,9-15H2,(H,31,32)(H,33,34)(H,35,36)(H,37,38)(H,39,40)/t19-,20+,21+/m1/s1
Standard InChI Key QZVREUUCWLULJM-HKBOAZHASA-N
Isomeric SMILES C1CC[C@@H]([C@H](C1)N(C[C@@H](CC2=CC=C(C=C2)N=C=S)N(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
SMILES C1CCC(C(C1)N(CC(CC2=CC=C(C=C2)N=C=S)N(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
Canonical SMILES C1CCC(C(C1)N(CC(CC2=CC=C(C=C2)N=C=S)N(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O

Introduction

2-[[(1R,2R)-2-[bis(carboxymethyl)amino]cyclohexyl]-[(2S)-2-[bis(carboxymethyl)amino]-3-(4-isothiocyanatophenyl)propyl]amino]acetic acid is a complex organic compound featuring a cyclohexyl ring with multiple carboxymethyl and amino groups. Its unique structure makes it a versatile molecule for research and industrial applications. The compound's molecular formula is C26H34N4O10S, and it has a molecular weight that can be calculated based on its formula .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. The process may start with the preparation of the cyclohexyl ring, followed by the introduction of carboxymethyl and amino groups. Specific reaction conditions, including temperature, pH, and catalysts, are crucial for achieving high purity and yield. Industrial production might utilize large-scale synthesis techniques, such as automated reactors and continuous flow systems, to ensure consistency and scalability.

Chemical Reactions

This compound can undergo several types of chemical reactions:

  • Oxidation: Using oxidizing agents like potassium permanganate to form oxidized derivatives.

  • Reduction: Employing reducing agents such as sodium borohydride to modify functional groups.

  • Substitution: Involving amino and carboxymethyl groups in substitution reactions to form new compounds.

Biological and Industrial Applications

While specific biological applications of this compound are not well-documented, its structure suggests potential relevance in medicinal chemistry. The presence of amino and carboxylic acid groups could contribute to biological activity, making it a candidate for further research in therapeutic agent development. Industrial applications may include its use as a precursor or intermediate in the synthesis of more complex molecules.

Table: Synthesis Overview

StepDescription
1. Preparation of Cyclohexyl RingInitial step in synthesis
2. Introduction of Carboxymethyl and Amino GroupsKey functional group additions
3. Optimization of Reaction ConditionsTemperature, pH, and catalyst selection

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator